molecular formula C23H22N2O7 B3908389 6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

Cat. No.: B3908389
M. Wt: 438.4 g/mol
InChI Key: XYKYAEGUPKGAPG-XUTLUUPISA-N
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Description

Synthesis Analysis

The synthesis of this compound would likely require several steps, starting with the formation of the pyrrole ring, followed by the addition of the benzoyl, hydroxy, and nitrophenyl groups. The exact synthesis route would depend on the desired configuration of the molecule and the specific conditions used during the synthesis process .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The benzoyl, hydroxy, nitrophenyl, and pyrrole groups all contribute to the overall structure of the molecule and would be expected to have a significant impact on its chemical properties .


Chemical Reactions Analysis

Given the presence of several functional groups, this compound could potentially participate in a variety of chemical reactions. For example, the benzoyl group could undergo reactions with nucleophiles, the hydroxy group could participate in condensation reactions, the nitrophenyl group could undergo reduction reactions, and the pyrrole group could participate in ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar hydroxy and nitrophenyl groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence and positioning of the various functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical drug, its mechanism of action might involve binding to a specific receptor or enzyme in the body. Alternatively, if it were to be used as a catalyst, its mechanism of action might involve lowering the activation energy of a particular chemical reaction .

Future Directions

The potential future directions for research on this compound are numerous. For example, further studies could be conducted to explore its chemical properties in more detail, to identify potential uses for the compound in various industries (such as the pharmaceutical or chemical industries), or to develop new synthesis routes that could be used to produce the compound more efficiently .

Properties

IUPAC Name

6-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(2-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O7/c26-18(27)13-5-2-8-14-24-20(16-11-6-7-12-17(16)25(31)32)19(22(29)23(24)30)21(28)15-9-3-1-4-10-15/h1,3-4,6-7,9-12,20,28H,2,5,8,13-14H2,(H,26,27)/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKYAEGUPKGAPG-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=CC=C3[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=CC=C3[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 2
6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 3
6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 4
6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 5
6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid
Reactant of Route 6
6-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid

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